molecular formula C15H18ClN3O3S2 B11131546 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11131546
M. Wt: 387.9 g/mol
InChI Key: MNDQLGVOVYVOGX-UHFFFAOYSA-N
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Description

4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, making it a subject of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving thiophenes and appropriate chlorinated precursors.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Sulfonamide Formation: The sulfonamide moiety is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the benzothiophene derivative with N,N-dimethyltetrahydro-1(2H)-pyrazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other proteins involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for creating products with specific desired properties.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group may enhance binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
  • 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethylpiperazine

Uniqueness

Compared to similar compounds, 4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide stands out due to its specific substitution pattern and the presence of the tetrahydro-1(2H)-pyrazine ring. These features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18ClN3O3S2

Molecular Weight

387.9 g/mol

IUPAC Name

4-(4-chloro-1-benzothiophene-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C15H18ClN3O3S2/c1-17(2)24(21,22)19-8-6-18(7-9-19)15(20)14-10-11-12(16)4-3-5-13(11)23-14/h3-5,10H,6-9H2,1-2H3

InChI Key

MNDQLGVOVYVOGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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